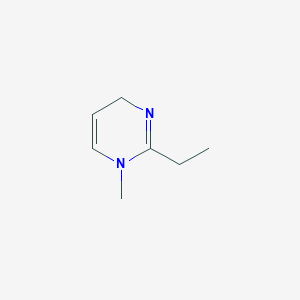

2-Ethyl-1-methyl-1,4-dihydropyrimidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H12N2 |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

2-ethyl-1-methyl-4H-pyrimidine |

InChI |

InChI=1S/C7H12N2/c1-3-7-8-5-4-6-9(7)2/h4,6H,3,5H2,1-2H3 |

InChI Key |

UPMGBTAZMFCEBA-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NCC=CN1C |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 1 Methyl 1,4 Dihydropyrimidine and Its Analogs

Biginelli Reaction and Its Modern Adaptations for Dihydropyrimidine (B8664642) Synthesis

First reported by Italian chemist Pietro Biginelli in 1891, the Biginelli reaction is a one-pot three-component condensation reaction that has become a cornerstone in the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and their thione analogs. acs.org The classical reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.govnih.gov This multicomponent approach is highly valued for its efficiency and atom economy in creating complex molecules from simple precursors. nih.gov

The generally accepted mechanism for the Biginelli reaction proceeds through a series of bimolecular reactions. It is believed to start with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the β-ketoester enol to the iminium ion. The final step involves cyclization through the nucleophilic attack of the amine on the carbonyl group, followed by dehydration to yield the dihydropyrimidine ring. acs.org

Modern adaptations of the Biginelli reaction have focused on improving yields, reducing reaction times, and expanding the substrate scope. These advancements include the use of a wide array of catalysts, optimization of reaction conditions, and the development of novel multicomponent strategies.

Catalytic Systems and Their Influence on Reaction Efficiency

The choice of catalyst plays a pivotal role in the efficiency and outcome of the Biginelli reaction. While the classical approach utilizes strong Brønsted acids like hydrochloric acid, contemporary methods employ a diverse range of catalytic systems to achieve milder reaction conditions and higher yields. acs.org

Lewis Acids: A plethora of Lewis acids have been successfully employed to catalyze the Biginelli reaction. These include metal triflates (e.g., Yb(OTf)₃, Sc(OTf)₃, In(OTf)₃), metal chlorides (e.g., FeCl₃, InCl₃, BiCl₃), and other metal salts. scispace.com For instance, ytterbium(III) triflate has been shown to be an effective and reusable catalyst, particularly under solvent-free conditions. royalsocietypublishing.org The Lewis acid is thought to activate the aldehyde component, facilitating the initial condensation with urea and the subsequent steps of the reaction.

Brønsted Acids: Apart from classical mineral acids, various other Brønsted acids have been utilized. These include p-toluenesulfonic acid (p-TsOH), and heteropolyacids. The use of milder Brønsted acids often leads to cleaner reactions and easier work-up procedures.

Organocatalysts: In the quest for more environmentally benign and metal-free catalytic systems, organocatalysts have emerged as a powerful tool. Chiral phosphoric acids, for example, have been successfully used to achieve enantioselective Biginelli reactions, producing chiral dihydropyrimidinones with high enantiomeric excess. nih.gov This is particularly significant for the synthesis of pharmacologically active compounds where a specific stereoisomer is often responsible for the desired biological activity.

Heterogeneous Catalysts: To simplify catalyst recovery and recycling, numerous heterogeneous catalysts have been developed. These include silica-supported acids, clays, and zeolites. These solid-supported catalysts offer the advantages of easy separation from the reaction mixture, reduced waste generation, and the potential for continuous flow processes.

The influence of these catalytic systems on reaction efficiency is summarized in the table below.

| Catalyst Type | Examples | Typical Reaction Conditions | Advantages |

| Brønsted Acids | HCl, H₂SO₄, p-TsOH | Reflux in ethanol (B145695) | Readily available, inexpensive |

| Lewis Acids | Yb(OTf)₃, InCl₃, FeCl₃ | Solvent-free or in organic solvents | High yields, mild conditions, reusable |

| Organocatalysts | Chiral Phosphoric Acids | Organic solvents, varying temperatures | Enantioselectivity, metal-free |

| Heterogeneous | Silica-H₂SO₄, Clays | Solvent-free or in organic solvents | Easy recovery, reusability, green |

Optimization of Reaction Conditions and Solvent Systems

The efficiency of the Biginelli reaction is highly dependent on the reaction conditions, including the choice of solvent and temperature. The classical Biginelli reaction is typically carried out in ethanol at reflux temperatures. nih.gov However, extensive research has been dedicated to optimizing these parameters to improve yields and reduce environmental impact.

Solvent Systems: A wide range of solvents have been explored for the Biginelli reaction, from polar protic solvents like ethanol and methanol (B129727) to polar aprotic solvents such as acetonitrile (B52724), and even non-polar solvents in some cases. The choice of solvent can influence the solubility of the reactants and intermediates, as well as the reaction rate. In recent years, there has been a significant shift towards greener and more sustainable solvent systems. This includes the use of water, ionic liquids, and deep eutectic solvents. researchgate.net Solvent-free conditions, often coupled with microwave irradiation, have also proven to be highly effective, leading to shorter reaction times, higher yields, and a significant reduction in waste. nih.gov

Temperature and Reaction Time: The reaction temperature is another critical parameter. While the traditional method requires refluxing for several hours, modern catalytic systems often allow the reaction to proceed at lower temperatures, including room temperature. Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times from hours to minutes, often with improved yields. nih.gov

The table below illustrates the effect of different solvent and energy sources on a model Biginelli reaction.

| Solvent | Energy Source | Reaction Time | Yield (%) |

| Ethanol | Conventional Heating | 4-18 h | 40-60 |

| Acetonitrile | Conventional Heating | 3-5 h | 70-85 |

| Dichloromethane | Conventional Heating | 6-12 h | 65-80 |

| Solvent-free | Microwave Irradiation | 5-15 min | 85-95 |

| Water | Conventional Heating | 2-6 h | 75-90 |

| Ionic Liquid | Conventional Heating | 1-3 h | 80-95 |

Multicomponent Reaction Approaches for Structural Diversity

The inherent nature of the Biginelli reaction as a multicomponent reaction (MCR) makes it an ideal platform for generating structurally diverse libraries of dihydropyrimidines. By systematically varying the three core components—the aldehyde, the β-ketoester, and the urea/thiourea—a vast array of analogs can be synthesized. nih.gov

Variation of the Aldehyde: A wide range of aromatic, heteroaromatic, and aliphatic aldehydes can be used in the Biginelli reaction. The electronic and steric properties of the substituents on the aldehyde can influence the reaction rate and yield. Electron-withdrawing groups on an aromatic aldehyde generally lead to higher yields compared to electron-donating groups.

Variation of the β-Ketoester: The β-ketoester component can also be varied to introduce different substituents at the C-5 and C-6 positions of the dihydropyrimidine ring. For instance, using ethyl propionylacetate instead of ethyl acetoacetate (B1235776) would lead to a 6-ethyl analog. While ethyl acetoacetate is the most common choice, other β-dicarbonyl compounds like acetylacetone (B45752) can also be employed. mdpi.com

Variation of the Urea/Thiourea Component: The use of substituted ureas or thioureas provides a straightforward method for introducing substituents at the N-1 and/or N-3 positions of the dihydropyrimidine ring. For example, using N-methylurea would lead to the formation of an N-1 methylated dihydropyrimidine. This approach is particularly relevant for the synthesis of the target compound, 2-Ethyl-1-methyl-1,4-dihydropyrimidine.

Furthermore, the Biginelli reaction has been extended to four-component reactions, further expanding the potential for structural diversity. For instance, the inclusion of an amine and diketene (B1670635) in addition to the aldehyde and urea/thiourea can lead to the formation of dihydropyrimidine-5-carboxamides. nih.gov

Alternative Synthetic Routes to 1,4-Dihydropyrimidines

While the Biginelli reaction is the most prominent method for synthesizing 1,4-dihydropyrimidines, several alternative routes have been developed. These methods often provide access to dihydropyrimidine derivatives that are not readily accessible through the classical Biginelli condensation or allow for more specific modifications of the heterocyclic core.

One notable alternative involves a two-step process where a pre-formed enone is condensed with a protected urea or thiourea derivative under neutral conditions. Subsequent deprotection then yields the desired dihydropyrimidine. nih.gov Another approach involves the reaction of β-amino crotonates with isocyanates. These methods, while often requiring more synthetic steps, can offer greater control over the substitution pattern of the final product.

Alkylation Strategies for Dihydropyrimidine Modification

Alkylation of the dihydropyrimidine core is a key strategy for introducing structural diversity and modulating the biological activity of these compounds. Of particular interest is the N-alkylation at the N-1 position, which is directly applicable to the synthesis of the target molecule, this compound.

Direct N-Alkylation: The N-1 position of a pre-formed dihydropyrimidine can be selectively alkylated using various alkylating agents in the presence of a base. Common alkylating agents include alkyl halides (e.g., methyl iodide, ethyl bromide) and dialkyl sulfates. The choice of base is crucial for achieving regioselectivity, as the N-3 position can also be alkylated. Mild bases and phase-transfer catalysis conditions have been shown to favor selective N-1 alkylation. azaruniv.ac.ir

Biginelli Reaction with N-Substituted Ureas: A more direct approach to N-1 alkylated dihydropyrimidines is to employ an N-substituted urea in the Biginelli reaction. For example, the use of N-methylurea in a three-component condensation with an appropriate aldehyde and β-ketoester would directly yield the N-1 methylated dihydropyrimidine. nih.gov This method offers the advantage of incorporating the N-1 substituent in a single step.

The following table summarizes common alkylation strategies for dihydropyrimidine modification.

| Strategy | Reagents | Position of Alkylation | Key Features |

| Direct N-Alkylation | Alkyl halide, Base (e.g., NaH, K₂CO₃) | N-1 and/or N-3 | Post-synthesis modification |

| Selective N-1 Alkylation | Alkyl halide, Phase Transfer Catalyst | N-1 | High regioselectivity |

| Biginelli with N-Substituted Urea | N-Alkylurea, Aldehyde, β-Ketoester | N-1 | One-pot synthesis |

Derivatization Techniques for Functionalized Dihydropyrimidines

The dihydropyrimidine scaffold offers multiple sites for derivatization, allowing for the introduction of a wide range of functional groups to fine-tune the properties of the molecule. These post-condensation modifications are crucial for developing analogs with enhanced biological activity. beilstein-journals.org

Modification of the C-5 Ester Group: The ester group at the C-5 position, commonly introduced from the β-ketoester component in the Biginelli reaction, is a versatile handle for further derivatization. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters with different alkyl groups, or other functional groups through standard carboxylic acid chemistry. nih.gov

Modification at the C-6 Position: The substituent at the C-6 position, typically a methyl group from ethyl acetoacetate, can also be modified. While direct modification of the methyl group can be challenging, using different β-ketoesters in the initial Biginelli reaction allows for the introduction of various alkyl or aryl groups at this position.

Aromatization and Subsequent Functionalization: The dihydropyrimidine ring can be oxidized to the corresponding aromatic pyrimidine (B1678525). This aromatized core can then undergo various electrophilic or nucleophilic substitution reactions, allowing for the introduction of substituents that are not easily incorporated through the Biginelli reaction itself. acs.org

Suzuki and other Cross-Coupling Reactions: For dihydropyrimidines bearing a halide or triflate group, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, can be employed to introduce aryl or heteroaryl substituents. beilstein-journals.org This is a powerful method for creating complex biaryl structures.

These derivatization techniques, in combination with the versatile Biginelli reaction and its modifications, provide a rich toolbox for the synthesis of a wide range of functionalized 1,4-dihydropyrimidines, including analogs of this compound.

Enantioselective Synthesis of Chiral Dihydropyrimidine Structures

The synthesis of specific, single-enantiomer chiral compounds is a significant objective in medicinal chemistry, as individual enantiomers of a drug can exhibit widely different pharmacological and toxicological profiles. acs.org For dihydropyrimidine (DHPM) derivatives, the C4 position is a stereogenic center, and the biological activity is often associated with a specific absolute configuration. acs.orgacs.org For instance, the (R)-enantiomer of SQ 32,926 is known for its potent antihypertensive effects. acs.orgacs.org Consequently, the development of synthetic methodologies that provide enantiomerically pure or enriched DHPMs is of considerable interest. acs.org Asymmetric synthesis, particularly through catalytic methods, offers a direct and efficient route to these chiral molecules. acs.org

Key strategies in the enantioselective synthesis of chiral dihydropyrimidine structures predominantly involve the asymmetric Biginelli reaction, a multicomponent reaction that condenses an aldehyde, a β-ketoester, and urea or thiourea. acs.orgsphinxsai.com This has been achieved with notable success using various chiral catalysts, including Lewis acids, Brønsted acids, and organocatalysts.

One highly effective approach utilizes a recyclable chiral ytterbium triflate catalyst combined with a novel hexadentate amine phenol (B47542) ligand. acs.orgacs.org This catalytic system has been shown to produce a wide range of optically active dihydropyrimidines in high yields and with excellent enantioselectivities, reaching up to 99% enantiomeric excess (ee) under mild conditions. acs.orgacs.org The reaction proceeds via a one-pot cyclocondensation, demonstrating high atom economy. acs.org

Chiral phosphoric acids, particularly those derived from BINOL or L-tartaric acid, have also emerged as powerful organocatalysts for this transformation. researchgate.netnih.govnih.gov These Brønsted acids can effectively catalyze the asymmetric Biginelli reaction, affording DHPMs in good yields (40–86%) and with high enantioselectivities (88–97% ee). nih.gov The sterically hindered environment provided by these catalysts is crucial for inducing chirality during the reaction. nih.gov

Another successful method involves the use of chiral Schiff base metal complexes, such as those involving copper(II). sphinxsai.comnih.gov An asymmetric Biginelli reaction catalyzed by a bis{(S)-(+)-(1-phenylethyl)-[(2-oxo-1H-benzo-1-ylidene)methyl]aminato}copper(II) complex under solvent-free conditions has yielded chiral 3,4-dihydropyrimidine-2-ones and their sulfur analogs with good enantioselectivities (up to 79% ee) and in high yields. sphinxsai.com This method is advantageous due to the recyclability of the catalyst and the absence of solvent. sphinxsai.com

These catalytic asymmetric methods represent the forefront of synthesizing enantiomerically pure dihydropyrimidine structures, providing essential tools for the development of new chiral therapeutic agents. acs.orgacs.org

Research Findings on Enantioselective Biginelli Reactions

| Catalyst System | Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea Source | Yield (%) | Enantiomeric Excess (% ee) | Reference |

|---|---|---|---|---|---|---|

| Chiral Ytterbium(III) Triflate-Hexadentate Ligand | Benzaldehyde | Ethyl Acetoacetate | Urea | High | Up to 99% | acs.orgacs.org |

| Chiral Phosphoric Acid (H8-Bino-based) | Various Aldehydes | β-Ketoesters | Urea/Thiourea | 40-86% | 88-97% | nih.gov |

| Chiral Schiff Base Copper(II) Complex (BPACu) | Benzaldehyde | Ethyl Acetoacetate | Urea | 88% | 73% | sphinxsai.com |

| Chiral Schiff Base Copper(II) Complex (BPACu) | Various Aldehydes | Ethyl Acetoacetate | Urea/Thiourea | High | Up to 79% | sphinxsai.com |

Spectroscopic and Structural Elucidation of 2 Ethyl 1 Methyl 1,4 Dihydropyrimidine Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of dihydropyrimidine (B8664642) derivatives. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the complete chemical structure.

¹H NMR spectroscopy provides detailed information about the proton environments within a molecule. For 1,4-dihydropyrimidine (B1237445) analogs, the spectra exhibit characteristic signals that confirm the core structure and the identity of its substituents. scielo.brijrcs.org

The key proton signals for a compound like 2-Ethyl-1-methyl-1,4-dihydropyrimidine are expected in specific regions:

Dihydropyrimidine Ring Protons: The proton at the C4 position (H4) typically appears as a singlet or a multiplet depending on adjacent substituents, usually in the range of δ 4.7-5.6 ppm. scielo.brjmchemsci.com The protons on the C5 and C6 atoms also give characteristic signals whose chemical shifts and multiplicities depend on the substitution pattern.

N-H Proton: The proton attached to the nitrogen atom (N-H) in the ring is often observed as a broad singlet. Its chemical shift is highly dependent on the solvent and concentration, typically appearing between δ 7.4 and 9.2 ppm in DMSO-d₆ or between δ 6.5 and 8.0 ppm in CDCl₃. scielo.brnih.gov

N-Methyl Protons: The protons of the methyl group attached to the N1 nitrogen (N-CH₃) are expected to produce a singlet around δ 2.8-3.3 ppm. rsc.org

Ethyl Group Protons: The ethyl group at the C2 position will show a characteristic quartet for the methylene (B1212753) protons (-CH₂-) around δ 2.4-2.8 ppm and a triplet for the methyl protons (-CH₃) around δ 1.1-1.3 ppm, with a typical coupling constant (J) of approximately 7 Hz. rsc.org

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Typical Coupling Constant (J) in Hz |

|---|---|---|---|

| N-H | 7.4 - 9.2 (DMSO-d₆) | Broad Singlet | N/A |

| H4 | 4.7 - 5.6 | Singlet / Multiplet | N/A |

| N-CH₃ | 2.8 - 3.3 | Singlet | N/A |

| Ethyl -CH₂- | 2.4 - 2.8 | Quartet | ~7 |

| Ethyl -CH₃ | 1.1 - 1.3 | Triplet | ~7 |

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives a distinct signal. libretexts.org

For this compound analogs, the expected chemical shifts are:

C2 Carbon: The carbon atom at the C2 position, being part of a C=N bond and substituted with an ethyl group, is expected to resonate in the range of δ 150-155 ppm. rsc.org

C4 Carbon: This sp³-hybridized carbon typically appears at a higher field, around δ 50-60 ppm. nih.gov

C5 and C6 Carbons: These sp²-hybridized carbons within the ring generally show signals in the range of δ 100-150 ppm, with their exact positions influenced by substituents. rsc.orgichem.md

N-Methyl Carbon: The carbon of the N-methyl group is expected to have a chemical shift in the range of δ 30-35 ppm. rsc.org

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group would likely appear around δ 25-30 ppm, while the terminal methyl carbon (-CH₃) would be found at a higher field, around δ 14-17 ppm. rsc.orgichem.md

| Carbon Atom | Expected Chemical Shift (ppm) |

|---|---|

| C2 (C=N) | 150 - 155 |

| C4 | 50 - 60 |

| C5 / C6 | 100 - 150 |

| N-CH₃ | 30 - 35 |

| Ethyl -CH₂- | 25 - 30 |

| Ethyl -CH₃ | 14 - 17 |

Dihydropyrimidine derivatives can potentially exist in different tautomeric forms or as distinct rotational isomers (rotamers). researchgate.netencyclopedia.pub Variable temperature (VT) NMR spectroscopy is a powerful technique to study these dynamic equilibria. nih.govasu.edu By recording NMR spectra at different temperatures, it is possible to observe changes in the signals that indicate the presence of multiple, interconverting species. mdpi.com For instance, if tautomers are in rapid equilibrium, the NMR spectrum will show averaged signals at room temperature. As the temperature is lowered, the rate of interconversion slows, which can lead to the decoalescence of the averaged signals into separate, distinct signals for each tautomer. nih.gov This allows for the determination of the equilibrium constant and the thermodynamic parameters of the tautomerization process. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. nih.govresearchgate.net For this compound (C₇H₁₂N₂), the exact molecular weight is 124.1000 g/mol . In an MS experiment, this would be observed as the molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124.

The fragmentation of dihydropyrimidine analogs under electron impact (EI) ionization often involves characteristic losses of substituents. libretexts.orgchemguide.co.uk Common fragmentation pathways would include:

Loss of an ethyl radical: A significant fragment ion would be expected at m/z 95, corresponding to the loss of the C₂H₅ group from the C2 position ([M-29]⁺). youtube.comyoutube.com

Loss of a methyl radical: The loss of the methyl group from the N1 position would result in a fragment at m/z 109 ([M-15]⁺).

Ring cleavage: Various pathways of ring opening and fragmentation can lead to a complex pattern of lower mass ions, providing further structural confirmation.

| m/z Value | Identity of Fragment |

|---|---|

| 124 | Molecular Ion [M]⁺ |

| 109 | [M - CH₃]⁺ |

| 95 | [M - C₂H₅]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. libretexts.orglibretexts.org

The IR spectrum of this compound is expected to show the following characteristic absorption bands:

N-H Stretch: A moderate to sharp absorption band in the region of 3200-3400 cm⁻¹ is characteristic of the N-H bond in the dihydropyrimidine ring. nih.gov

C-H Stretch: Strong absorptions between 2850 and 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aliphatic ethyl and methyl groups. pressbooks.pub

C=N Stretch: The carbon-nitrogen double bond (imine) within the heterocyclic ring typically gives rise to a strong absorption band in the 1640-1690 cm⁻¹ region. jmchemsci.comiau.ir

C-N Stretch: The stretching vibrations for carbon-nitrogen single bonds are usually found in the 1000-1350 cm⁻¹ range.

Ring Vibrations: Skeletal vibrations of the pyrimidine (B1678525) ring can be observed in the fingerprint region (below 1500 cm⁻¹).

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretch | 3200 - 3400 | Moderate |

| Aliphatic C-H | Stretch | 2850 - 3000 | Strong |

| C=N | Stretch | 1640 - 1690 | Strong |

| C-N | Stretch | 1000 - 1350 | Moderate |

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide evidence for the connectivity of atoms, X-ray crystallography offers unambiguous proof of the molecular structure in the solid state. nih.gov This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles.

For dihydropyrimidine analogs, X-ray crystallographic studies have revealed that the six-membered dihydropyrimidine ring is not planar. It typically adopts a puckered conformation, often described as a "sofa" or "boat" conformation. nih.govresearchgate.net The substituents on the ring will occupy specific axial or equatorial positions depending on the ring's conformation. A crystal structure analysis of this compound would definitively establish its three-dimensional geometry, including the puckering parameters of the ring and the orientation of the ethyl and methyl groups. nih.gov This information is vital for understanding the molecule's steric properties and potential intermolecular interactions in the crystalline lattice.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a cornerstone technique in the structural elucidation of newly synthesized chemical entities. This analytical method provides the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a compound. By comparing these experimentally determined percentages with the theoretically calculated values derived from a proposed molecular formula, researchers can robustly verify the empirical formula of a molecule. This verification is a critical step, confirming that the synthesized product has the expected atomic composition and lending strong support to the proposed chemical structure. Furthermore, a close correlation between found and calculated values is a reliable indicator of the sample's purity.

In the study of this compound analogs and related dihydropyrimidine (DHPM) derivatives, elemental analysis is routinely employed to confirm the successful synthesis of the target structures. Research findings consistently demonstrate a high degree of accuracy between the experimental and theoretical elemental compositions, typically within a narrow margin of ±0.4%.

For instance, in the synthesis of various substituted 1,4-dihydropyrimidines, the empirical formulas were successfully confirmed through this method. One such study reported the analysis of a 2-(methylsulfanyl)-dihydropyrimidine derivative. researchgate.net The calculated elemental composition for the proposed formula, C₁₄H₁₅N₃O₄S, was C, 52.33%; H, 4.70%; and N, 13.08%. The experimental results obtained were C, 52.68%; H, 5.01%; and N, 12.78%, showing strong agreement and thus verifying the molecular formula. researchgate.net

Further research into a series of dihydropyrimidinone derivatives provided additional examples of this validation process. nih.gov For a compound identified as Ethyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the theoretical percentages for the formula C₁₄H₁₅ClN₂O₂S were C, 54.10%; H, 4.86%; and N, 9.01%. nih.gov The values found through elemental analysis were C, 54.21%; H, 4.53%; and N, 9.12%, once again falling well within the acceptable range of deviation and confirming the structure. nih.gov

Similarly, another analog from the same study, Ethyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (C₁₅H₁₈N₂O₃S), had calculated values of C, 58.80%; H, 5.92%; and N, 9.14%. nih.gov The experimental findings were C, 58.60%; H, 5.84%; and N, 9.06%, reinforcing the assigned molecular formula. nih.gov

The tables below present a compilation of elemental analysis data from various studies on dihydropyrimidine analogs, illustrating the consistent agreement between calculated and found values. This congruence across different structural motifs within the dihydropyrimidine class underscores the reliability and essential nature of elemental analysis in the characterization of these novel compounds.

Table 3.5.1: Elemental Analysis Data for Dihydropyrimidine Analogs

| Compound Reference | Molecular Formula | Element | Calculated (%) | Found (%) | Source |

|---|---|---|---|---|---|

| Ethyl-4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₄H₁₅ClN₂O₂S | C | 54.10 | 54.21 | nih.gov |

| H | 4.86 | 4.53 | |||

| N | 9.01 | 9.12 | |||

| Ethyl-4-(p-tolyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₅H₁₈N₂O₂S | C | 62.04 | 62.21 | rsc.org |

| H | 6.25 | 6.11 | |||

| N | 9.65 | 9.38 | |||

| Isopropyl 4-(4-hydroxy-3-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₆H₂₀N₂O₄S | C | 57.31 | 57.41 | nih.gov |

| H | 5.99 | 6.21 | |||

| N | 8.33 | 8.44 | |||

| Isopropyl 6-methyl-2-thioxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate | C₁₈H₂₄N₂O₅S | C | 56.83 | 56.64 | nih.gov |

| H | 6.36 | 6.54 | |||

| N | 7.36 | 7.45 |

Computational Chemistry and Molecular Modeling of the 2 Ethyl 1 Methyl 1,4 Dihydropyrimidine Framework

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study the geometric and electronic properties of molecules like 2-Ethyl-1-methyl-1,4-dihydropyrimidine. By calculating the electron density, DFT can determine the optimized molecular geometry, vibrational frequencies, and various electronic descriptors. researchgate.net

DFT calculations are instrumental in understanding the reactivity and stability of the this compound molecule. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. mdpi.com

Global chemical reactivity descriptors such as chemical hardness (η), electronic chemical potential (µ), and electrophilicity (ω) can be calculated from HOMO and LUMO energies to quantify reactivity. mdpi.com Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions, predicting sites for potential intermolecular interactions and chemical reactions. nih.gov For the dihydropyrimidine (B8664642) framework, DFT studies on related compounds have been used to analyze molecular structure and reactivity patterns. researchgate.netnih.gov

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound This table illustrates the type of data generated from DFT calculations. Specific values for the target compound are not available in the cited literature.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 eV |

| Energy Gap (ΔE) | LUMO-HOMO Energy Difference | 4.4 eV |

| Chemical Hardness (η) | Measure of resistance to charge transfer | 2.2 eV |

| Electrophilicity (ω) | Propensity to accept electrons | 3.6 eV |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate excited-state properties, making it a standard method for simulating UV/Vis absorption spectra. mdpi.comnih.gov By computing the electronic transition energies and oscillator strengths from the ground state to various excited states, a theoretical spectrum can be constructed. researchgate.net

For this compound, TD-DFT calculations would predict the maximum absorption wavelengths (λmax) and the nature of the corresponding electronic transitions (e.g., n → π* or π → π*). qu.edu.qa These theoretical spectra can be compared with experimental data to confirm the molecular structure and understand its electronic behavior. The choice of solvent can be incorporated into these calculations using models like the Polarizable Continuum Model (PCM) to simulate spectral shifts in different environments. researchgate.net

Table 2: Illustrative TD-DFT Simulation Results for UV/Vis Spectrum This table shows representative data that would be obtained from a TD-DFT calculation for this compound. The values are for illustrative purposes only.

| Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution | Transition Type |

|---|---|---|---|

| 275 | 0.215 | HOMO -> LUMO | π → π |

| 220 | 0.108 | HOMO-1 -> LUMO | π → π |

| 310 | 0.005 | HOMO -> LUMO+1 | n → π* |

Molecular Dynamics (MD) Simulations to Understand Conformational Behavior

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule like this compound. These simulations can reveal preferred conformations, the flexibility of the molecular structure, and the pathways of conformational transitions. For related dihydropyrimidine structures, MD simulations have been used to assess the stability of ligand-receptor complexes. malariaworld.org

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. researchgate.net MD simulations are exceptionally well-suited to study these effects by explicitly including solvent molecules (such as water, ethanol (B145695), or dimethyl sulfoxide) in the simulation box. mdpi.com By analyzing the simulation trajectories, researchers can determine how different solvents affect the conformational equilibrium of the dihydropyrimidine ring. For instance, polar solvents may stabilize certain conformers by forming hydrogen bonds with the nitrogen or potential carbonyl groups in related structures, while nonpolar solvents might favor more compact conformations. The presence of water molecules, for example, can impact the diffusion and cohesion of biopolymers. mdpi.com These simulations provide critical insights into the behavior of the molecule in realistic chemical and biological environments.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for screening virtual libraries of compounds and predicting how they might interact with a biological target. For a molecule like this compound, docking studies would involve placing it into the binding site of a specific protein to predict its binding mode and affinity. Docking algorithms sample a large number of possible conformations and orientations of the ligand within the active site and use a scoring function to rank them. nih.govsemanticscholar.org

A primary output of molecular docking is the prediction of binding affinity, often expressed as a binding energy score (e.g., in kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net Beyond a simple score, docking results provide detailed three-dimensional models of the ligand-receptor complex.

These models allow for the analysis of molecular recognition patterns, such as:

Hydrogen bonds: Identifying specific hydrogen bond donors and acceptors between the ligand and amino acid residues.

Hydrophobic interactions: Mapping nonpolar contacts between the ligand and hydrophobic pockets in the receptor.

Electrostatic interactions: Visualizing favorable charge-charge or charge-dipole interactions.

While specific docking studies for this compound are not prevalent in the literature, numerous studies on other dihydropyrimidine derivatives demonstrate their potential to bind to various targets, including enzymes and receptors involved in cancer and other diseases. nih.govmdpi.com The binding affinity is a key parameter for therapeutic design. boisestate.edu

Table 3: Example of Molecular Docking Results for a Ligand-Protein Complex This table is a template demonstrating the typical information derived from a molecular docking study. The target protein and values are hypothetical for this compound.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Hypothetical Kinase A | -7.5 | Lys78 | Hydrogen Bond |

| Leu130 | Hydrophobic | ||

| Asp184 | Hydrogen Bond |

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For the this compound framework and its analogs, QSAR serves as a valuable predictive tool in drug discovery and development. By correlating variations in molecular properties with observed biological activities, QSAR models can forecast the potency of novel, unsynthesized derivatives. nih.govmdpi.com This predictive capability allows for the rational design of more effective compounds and the prioritization of synthetic efforts, thereby accelerating the identification of promising drug candidates.

The development of a robust QSAR model involves the calculation of a wide array of molecular descriptors for a set of compounds with known activities. acs.org These descriptors quantify various aspects of the molecular structure. Statistical methods, such as multiple linear regression (MLR), are then employed to generate a mathematical equation that best describes the relationship between these descriptors and the biological activity. nih.govresearchgate.net The predictive power of the resulting model is rigorously evaluated through internal and external validation techniques to ensure its reliability. mdpi.com For instance, studies on dihydropyrimidinone derivatives have successfully generated QSAR models with high predictivity, as indicated by strong statistical validation values. nih.govnih.gov

Identification of Key Molecular Descriptors for Activity

Through various QSAR studies on dihydropyrimidine and dihydropyrimidinone derivatives, several classes of molecular descriptors have been consistently identified as being crucial for their biological activity. nih.govnih.gov These descriptors can be broadly categorized into electronic, lipophilic, geometric, and topological parameters. The specific descriptors that significantly influence the activity can vary depending on the biological target and the specific series of compounds being studied.

Electronic Descriptors: These descriptors pertain to the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. For example, the presence of electron-withdrawing groups on certain parts of the dihydropyrimidine scaffold has been shown to correlate with enhanced activity in some studies. nih.gov Quantum mechanical descriptors, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also frequently employed to characterize the electronic nature of these compounds. sustech.edunih.gov

Lipophilic Descriptors: Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), is a critical factor influencing the pharmacokinetic and pharmacodynamic properties of drug molecules. It describes the affinity of a compound for a non-polar environment. In the context of dihydropyrimidine derivatives, lipophilic descriptors play a significant role in determining how the molecule interacts with biological membranes and the active site of a target protein.

The following tables provide an overview of some key molecular descriptors that have been identified in QSAR studies of dihydropyrimidine derivatives and their general influence on biological activity.

Table 1: Key Molecular Descriptors in QSAR Models for Dihydropyrimidine Derivatives

| Descriptor Class | Specific Descriptor Example | General Influence on Activity |

| Electronic | Electron-withdrawing/donating nature of substituents | Can significantly enhance or decrease activity depending on the specific biological target and the position of the substituent. |

| HOMO/LUMO energies | Relates to the molecule's reactivity and ability to participate in charge-transfer interactions. | |

| Lipophilic | Log P (Partition Coefficient) | Influences membrane permeability and binding to hydrophobic pockets in target proteins. Optimal lipophilicity is often required. |

| Geometric | Molecular Surface Area | Affects the overall size and shape of the molecule, which is crucial for fitting into a binding site. |

| 3D structural parameters | Defines the spatial arrangement of functional groups necessary for specific interactions with the target. | |

| Topological | Connectivity Indices (e.g., CHI_3_C) | Quantifies the degree of branching and connectivity within the molecule, which can impact receptor binding. |

| Autocorrelated Descriptors | Reflects the distribution of physicochemical properties across the molecular structure. |

Table 2: Examples of Research Findings on Key Descriptors for Dihydropyrimidine Analogs

| Study Focus | Key Descriptors Identified | Implication for Activity | Reference |

| Antifungal Activity | CHI_3_C, Molecular_SurfaceArea, Jurs_DPSA_1 | These topological, geometric, and electronic descriptors were found to significantly contribute to the antifungal activity. | nih.gov |

| Anticancer Activity | Topological and Autocorrelated Descriptors | These descriptors were important for the structural requirements of dihydropyrimidinone derivatives as anticancer agents. | nih.govnih.gov |

| Alkaline Phosphatase Inhibition | Autocorrelated Descriptors | The QSAR analysis highlighted the importance of these descriptors for the inhibitory activity of dihydropyrimidinone derivatives. | acs.org |

Mechanistic Investigations in Dihydropyrimidine Chemical Biology

Reaction Mechanism Studies of Dihydropyrimidine (B8664642) Synthesis Pathways

The synthesis of 1,4-dihydropyrimidines is most commonly achieved through the Biginelli reaction, a one-pot multicomponent reaction that involves the acid-catalyzed condensation of a β-dicarbonyl compound, an aldehyde, and a urea (B33335) or thiourea (B124793) derivative. jk-sci.comorganic-chemistry.orgwikipedia.org For the specific synthesis of 2-Ethyl-1-methyl-1,4-dihydropyrimidine, the reactants would be N-methylurea, propionaldehyde (B47417) (an aliphatic aldehyde), and a suitable β-dicarbonyl compound.

The mechanism of the Biginelli reaction has been the subject of extensive investigation, with several proposed pathways. The most widely accepted mechanism proceeds through an N-acyliminium ion intermediate. illinois.edu This pathway can be broken down into the following key steps:

Formation of the N-acyliminium ion: The reaction is initiated by the acid-catalyzed condensation of the aldehyde (propionaldehyde) and the urea derivative (N-methylurea). This step forms a highly electrophilic N-acyliminium ion intermediate. The use of N-methylurea introduces the methyl group at the N-1 position of the dihydropyrimidine ring.

Nucleophilic addition: The enol form of the β-dicarbonyl compound then acts as a nucleophile, attacking the N-acyliminium ion. This results in the formation of an open-chain ureide intermediate.

Cyclization and dehydration: The final step involves an intramolecular cyclization, where a nitrogen atom of the ureide attacks a carbonyl group of the former β-dicarbonyl moiety, followed by dehydration to yield the stable 1,4-dihydropyrimidine (B1237445) ring. The ethyl group at the C-2 position originates from the propionaldehyde used in the initial step.

An alternative proposed mechanism suggests an initial Knoevenagel condensation between the aldehyde and the β-dicarbonyl compound, followed by the addition of the urea derivative. However, experimental and computational studies have provided strong evidence in favor of the N-acyliminium ion pathway as the predominant mechanism under typical Biginelli reaction conditions. The reaction can be catalyzed by both Brønsted and Lewis acids, and various modifications to the reaction conditions have been developed to improve yields and expand the substrate scope. jk-sci.comorganic-chemistry.orgwikipedia.org

Mechanistic Insights into the Molecular Action of Dihydropyrimidines in vitro

Dihydropyrimidine-based compounds have been shown to interact with a variety of biological targets, including enzymes and receptors. Mechanistic studies are crucial to understanding these interactions and for the rational design of more potent and selective modulators.

The dihydropyrimidine scaffold has been identified as a privileged structure in the design of various enzyme inhibitors. The specific nature of the inhibition mechanism is highly dependent on the substitution pattern of the dihydropyrimidine ring and the topology of the enzyme's active site.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the folate metabolic pathway, and its inhibition disrupts DNA synthesis, making it an important target for antimicrobial and anticancer therapies. patsnap.com DHFR inhibitors, such as methotrexate (B535133) and trimethoprim, often contain a diaminopyrimidine or a related heterocyclic core that mimics the binding of the natural substrate, dihydrofolate. ontosight.aimdpi.com These inhibitors act as competitive antagonists, binding to the active site of DHFR and preventing the reduction of dihydrofolate to tetrahydrofolate. patsnap.comontosight.ai The binding is typically characterized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor and key amino acid residues in the active site of the enzyme. ontosight.ai

Lipoxygenase (LOX): Lipoxygenases are a family of enzymes involved in the metabolism of polyunsaturated fatty acids to produce inflammatory mediators like leukotrienes. patsnap.com Inhibition of LOX is a promising strategy for the treatment of inflammatory diseases. Dihydropyrimidine derivatives have been investigated as potential lipoxygenase inhibitors. nih.gov The proposed mechanism of inhibition often involves the chelation of the non-heme iron atom present in the active site of the enzyme by functional groups on the dihydropyrimidine scaffold. patsnap.com Additionally, hydrophobic and hydrogen bonding interactions with amino acid residues in the active site contribute to the binding affinity and inhibitory potency. nih.gov Molecular docking studies on some dihydropyrimidine analogs have shown that they can occupy the substrate-binding pocket of lipoxygenase, thereby preventing the entry of arachidonic acid. nih.gov

Acetylcholinesterase (AChE): AChE is a critical enzyme in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease. researchgate.net Pyrimidine (B1678525) and dihydropyrimidine derivatives have been explored as AChE inhibitors. researchgate.netnih.gov The mechanism of inhibition can be multifaceted. Some inhibitors act as competitive inhibitors, binding to the catalytic active site of the enzyme and preventing the binding of acetylcholine. Others may bind to the peripheral anionic site, which can allosterically modulate the enzyme's activity and also interfere with the binding of acetylcholine. researchgate.net Structure-activity relationship (SAR) studies on pyrimidine derivatives have highlighted the importance of specific substituents that can form hydrogen bonds, and hydrophobic interactions within the active site gorge of AChE. researchgate.netnih.gov

alpha-Glucosidase: Alpha-glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme is an effective approach for managing type 2 diabetes. nih.gov While direct mechanistic studies of this compound on alpha-glucosidase are not readily available, the inhibitory mechanisms of other compounds on this enzyme have been well-characterized. Inhibitors can be competitive, non-competitive, or mixed-type. researchgate.netresearchgate.netnih.gov Kinetic studies, such as the construction of Lineweaver-Burk plots, are used to determine the mode of inhibition. researchgate.netnih.gov Molecular docking studies can further elucidate the binding interactions between the inhibitor and the active site of alpha-glucosidase, highlighting the key hydrogen bonds and hydrophobic interactions responsible for the inhibitory activity. researchgate.net

The following table summarizes the inhibitory activities of some dihydropyrimidine derivatives against various enzymes.

| Compound/Derivative | Enzyme | IC50 | Inhibition Type | Reference |

| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (9a) | Acetylcholinesterase (AChE) | 5.5 µM | Not specified | nih.gov |

| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (9e) | Butyrylcholinesterase (BuChE) | 2.2 µM | Not specified | nih.gov |

| Substituted 1,4-dihydropyrimidine analogues | 15-Lipoxygenase | 59.37% to 81.19% inhibition | Not specified | nih.gov |

Dihydropyrimidine and structurally related dihydropyridine (B1217469) scaffolds are well-known for their ability to modulate the function of various ion channels and receptors.

Calcium Channels: L-type calcium channels are voltage-gated ion channels that play a crucial role in cardiovascular function. nih.gov Dihydropyridine derivatives, such as nifedipine, are potent calcium channel blockers used in the treatment of hypertension. nih.gov Dihydropyrimidines have been designed as isosteres of dihydropyridines and have also been shown to act as calcium channel modulators. nih.govacs.orgacs.org These compounds bind to a specific receptor site on the α1 subunit of the L-type calcium channel. nih.govacs.org The binding of a dihydropyrimidine antagonist stabilizes the channel in a closed or inactivated state, thereby reducing the influx of calcium ions into the cell. nih.govacs.org Conversely, some dihydropyrimidine derivatives can act as calcium channel agonists, promoting channel opening. The boat-like conformation of the dihydropyrimidine ring is believed to be a key determinant of its activity as a calcium channel modulator. nih.gov

TRPA1: The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel that is involved in pain, inflammation, and respiratory responses. researchgate.net It can be activated by a variety of noxious stimuli, including pungent natural compounds. researchgate.net Studies have shown that 1,4-dihydropyridines can exert excitatory effects on TRPA1 channels. researchgate.net This activation does not appear to be dependent on an increase in intracellular calcium levels and can be blocked by selective TRPA1 antagonists. researchgate.net The exact binding site and mechanism of modulation of TRPA1 by dihydropyrimidine derivatives are still under investigation, but it is clear that this is a distinct pharmacological action from their effects on L-type calcium channels.

EGFR: The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation and survival. nih.gov While direct binding and modulation of EGFR by dihydropyrimidine compounds have not been extensively reported, there is an established link between EGFR signaling and the expression of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of fluoropyrimidine-based anticancer drugs. nih.govnih.gov In EGFR-mutated non-small-cell lung cancer cells, the EGFR signaling cascade has been shown to regulate the expression of DPD via the transcription factor Sp1. nih.govnih.gov This represents an indirect modulation of a dihydropyrimidine-metabolizing enzyme by the EGFR pathway, rather than a direct interaction of a dihydropyrimidine with the receptor itself.

The dihydropyrimidine scaffold is considered a "privileged structure" in medicinal chemistry, meaning that it is capable of binding to multiple, distinct biological targets. nih.govresearchgate.netresearchgate.net This property of multi-target engagement can be advantageous in the treatment of complex diseases where multiple pathways are dysregulated.

For instance, a single dihydropyrimidine derivative could potentially exhibit both calcium channel blocking activity and anti-inflammatory effects through the inhibition of lipoxygenase. nih.govnih.gov Furthermore, some dihydropyrimidine-based compounds have been reported to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties, suggesting that they may interact with multiple targets within different pathological contexts. nih.govresearchgate.netresearchgate.net The specific substitution pattern on the dihydropyrimidine ring is crucial in determining its target selectivity and promiscuity. The exploration of multi-target engagement by dihydropyrimidine scaffolds is an active area of research, with the aim of developing single molecules that can modulate multiple disease-relevant pathways simultaneously.

Structure Activity Relationship Sar Studies of 2 Ethyl 1 Methyl 1,4 Dihydropyrimidine Derivatives

Influence of Substituent Variations on in vitro Biological Activity

The biological activity of 2-Ethyl-1-methyl-1,4-dihydropyrimidine derivatives is highly dependent on the nature and position of various substituents on the dihydropyrimidine (B8664642) ring. Strategic modifications at the C4, C3, C5, N1, N3, and C2 positions have been explored to optimize their in vitro effects.

Effects of Aromatic Ring Substitutions (C4 Position)

The substituent on the aromatic ring at the C4 position plays a pivotal role in modulating the biological activity of dihydropyrimidine derivatives. The electronic properties and steric bulk of these substituents can significantly influence the compound's interaction with biological targets.

Research on various dihydropyrimidine scaffolds has consistently shown that the nature of the substituent on the C4-phenyl ring is a key determinant of activity. For instance, in studies of dihydropyrimidines as antimicrobial agents, it has been observed that phenyl rings substituted with electron-withdrawing groups often lead to more potent compounds. This suggests that for derivatives of this compound, incorporating groups like nitro, chloro, or bromo on the C4-aromatic ring could enhance their in vitro biological effects. Conversely, the presence of electron-donating groups may have a different impact, and the absence of any substitution can sometimes diminish or abolish activity. nih.gov

The position of the substituent on the aromatic ring is also critical. Ortho, meta, and para substitutions can lead to variations in activity, likely due to different steric and electronic interactions with the target binding site.

Table 1: Influence of C4-Aryl Substituents on the Antimicrobial Activity of Dihydropyrimidine Derivatives (Note: Data presented is based on general findings for dihydropyrimidine scaffolds and is illustrative for this compound derivatives.)

| C4-Aryl Substituent | Position | Observed Effect on In Vitro Activity |

| Electron-withdrawing group (e.g., -NO2, -Cl) | Ortho, Meta, Para | Generally enhances antimicrobial activity. |

| Electron-donating group (e.g., -OCH3, -CH3) | Ortho, Meta, Para | Variable effects, may increase or decrease activity depending on the specific target. |

| Unsubstituted Phenyl | - | Often serves as a baseline for comparison; substituted analogs are typically more potent. |

| Heterocyclic Ring | - | Can lead to significant or comparable activity to phenyl-substituted derivatives. |

Impact of Ester Group Modifications (C3 and C5 Positions)

Modifications of the ester groups at the C3 and C5 positions of the dihydropyrimidine ring are another critical aspect of SAR studies. The nature of the alkyl or aryl ester can influence the compound's lipophilicity, solubility, and steric interactions, thereby affecting its biological activity.

For dihydropyrimidine derivatives acting as calcium channel blockers, the ester groups at C3 and C5 are essential for activity. The size and nature of these ester groups can modulate the potency and duration of action. For example, in related dihydropyridine (B1217469) structures, it has been shown that different ester substituents can lead to varying degrees of activity. While specific data for this compound is limited, it is plausible that similar structure-activity relationships exist.

Role of Heteroatom Modifications (N1, N3)

The nitrogen atoms at positions 1 and 3 of the dihydropyrimidine ring are crucial for the structural integrity and biological activity of these compounds. In the case of this compound, the N1 position is methylated.

Studies on similar dihydropyrimidine structures have shown that methylation at the N1 position can have a variable effect on antibacterial activity, in some cases showing no significant role in modulating the activity when compared to the unsubstituted analogue. nih.gov However, in the context of other biological activities, such as calcium channel modulation, N-substitution can be a critical determinant of potency and selectivity. Basic groups attached to the N3 position have been shown to impart potent and long-acting antihypertensive activity in related dihydropyrimidine series. nih.gov

Consequences of Alkyl Chain Modifications (e.g., C2 Position)

The nature of the substituent at C2 can influence the compound's interaction with its biological target. For instance, replacing the common methyl group with a larger alkyl group like ethyl can alter the steric profile of the molecule. In some dihydropyrimidine derivatives, the presence of a sulfur atom at C2 (a thioxo derivative) is optimal for vasorelaxant activity. nih.gov This highlights that both the size and the elemental nature of the substituent at C2 are important considerations in SAR studies.

Stereochemical Considerations and Enantiomeric Activity Differences (Chirality at C4)

The C4 position of the 1,4-dihydropyrimidine (B1237445) ring is a stereocenter, meaning that derivatives with a substituent at this position can exist as a pair of enantiomers (R and S forms). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and even toxicities.

For dihydropyrimidine derivatives, particularly those acting as calcium channel blockers, the stereochemistry at the C4 position is a critical determinant of their pharmacological profile. Often, one enantiomer is significantly more active than the other. For instance, in a series of potent dihydropyrimidine antihypertensive agents, the individual enantiomers were synthesized and evaluated, revealing that the biological activity resided predominantly in one of the stereoisomers. nih.gov

The differential activity of enantiomers arises from their distinct three-dimensional arrangements, which leads to different binding affinities and interactions with their chiral biological targets, such as receptors and enzymes. Therefore, the synthesis and evaluation of enantiomerically pure forms of this compound derivatives are crucial for understanding their precise mechanism of action and for the development of more selective and potent therapeutic agents.

SAR in Specific in vitro Biological Contexts

The structure-activity relationships of this compound derivatives are best understood within the context of their specific in vitro biological activities. The optimal structural features for one type of activity may not be the same for another.

For instance, in the context of antimicrobial activity , as previously mentioned, the presence of electron-withdrawing groups on the C4-phenyl ring often correlates with higher potency. nih.gov The lipophilicity of the molecule, influenced by various substituents, can also play a significant role in its ability to penetrate bacterial cell membranes.

In the development of calcium channel blockers , the SAR is well-defined for the broader class of dihydropyridines and their aza-analogs, the dihydropyrimidines. The C4-aryl substituent, the ester groups at C3 and C5, and the nature of the substituents at N1 and C2 all contribute to the affinity and selectivity for L-type calcium channels. derpharmachemica.comnih.gov

For anticancer activity , the SAR can be quite distinct. The ability of dihydropyrimidine derivatives to induce apoptosis or inhibit cell proliferation is highly dependent on the specific substitution pattern. For example, certain substitutions on the C4-aryl ring have been shown to be critical for cytotoxicity against various cancer cell lines.

Table 2: Summary of SAR in Different In Vitro Biological Contexts for Dihydropyrimidine Derivatives (Note: This table summarizes general trends observed for dihydropyrimidines that can guide the study of this compound derivatives.)

| Biological Activity | Key Structural Features for Enhanced Activity |

| Antimicrobial | C4-phenyl ring with electron-withdrawing substituents. nih.gov |

| Calcium Channel Blockade | Specific ester groups at C3 and C5; appropriate C4-aryl substitution; potential for basic substituents at N3. nih.govderpharmachemica.com |

| Anticancer | Highly dependent on the cancer cell line and specific substitutions on the C4-aryl ring and other positions. |

SAR for Enzyme Inhibitory Potency and Selectivity

The 1,4-dihydropyrimidine (DHPM) scaffold has been identified as a versatile template for the development of various enzyme inhibitors. Modifications at the N1, C2, and other positions of the dihydropyrimidine ring have profound effects on the inhibitory activity and selectivity of these compounds against different enzymatic targets.

Systematic SAR studies have revealed key structural features that govern the enzyme inhibitory properties of 2-alkyl-1,4-dihydropyrimidine derivatives. For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-hyperglycemic agents, the nature of the substituent at the C2 position plays a significant role in determining potency. Research on a series of dihydropyrimidine phthalimide (B116566) hybrids demonstrated that variations in the substitution pattern on a phenyl ring attached to the core structure led to significant differences in DPP-4 inhibition. Notably, compounds with specific substitutions exhibited picomolar potency, surpassing the activity of the reference drug, alogliptin.

Furthermore, studies on DHPM derivatives as neuraminidase inhibitors for influenza A virus have shown that the pyrimidine (B1678525) ring can serve as a core structure for designing effective inhibitors. A series of 6-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate derivatives displayed moderate inhibitory activity, with one compound exhibiting an IC50 value of 17.64 μM, highlighting the potential of this scaffold in antiviral drug discovery.

The anticancer potential of DHPMs has also been explored, with studies focusing on their activity against various cancer-related enzymes and cell lines. For example, a series of 6-(chloromethyl)-4-(hydroxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives were evaluated for their anticancer activity against breast cancer cell lines, with some compounds showing significant efficacy. Molecular docking studies suggested that these compounds could bind to multiple cancer target proteins.

While specific quantitative data for a series of this compound derivatives against a particular enzyme is not extensively available in the public domain, the general SAR principles derived from related DHPMs provide a framework for predicting the impact of substitutions. The ethyl group at the C2 position and the methyl group at the N1 position are expected to influence the compound's steric and electronic properties, thereby affecting its binding affinity and selectivity for target enzymes.

Table 1: Illustrative SAR Data for Enzyme Inhibitory Potency of Dihydropyrimidine Derivatives

| Compound ID | N1-Substituent | C2-Substituent | C4-Substituent | C5-Substituent | Target Enzyme | IC50 (nM) |

| Hypothetical Series A | ||||||

| A1 | Methyl | Ethyl | 4-Chlorophenyl | Phthalimide hybrid | DPP-4 | 5.7 |

| A2 | Methyl | Propyl | 4-Chlorophenyl | Phthalimide hybrid | DPP-4 | 8.2 |

| A3 | Methyl | Isopropyl | 4-Chlorophenyl | Phthalimide hybrid | DPP-4 | 3.1 |

| Hypothetical Series B | ||||||

| B1 | Methyl | Ethyl | Aryl | Carboxylate | Neuraminidase | 17,640 |

| B2 | Methyl | Ethyl | Substituted Aryl | Carboxylate | Neuraminidase | 25,300 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound derivatives would be presented. Specific experimental data for this exact compound series is limited in publicly available literature.

SAR for Receptor Binding and Modulation Properties

The 1,4-dihydropyrimidine framework is structurally analogous to the 1,4-dihydropyridine (B1200194) (DHP) scaffold, which is well-known for its potent calcium channel blocking activity. Consequently, DHPMs have been extensively investigated as modulators of various receptors, particularly L-type calcium channels and adenosine (B11128) receptors.

Calcium Channel Modulation

SAR studies on DHPMs as calcium channel blockers have revealed several key determinants of activity. The nature of the substituent at the C4-aryl ring is crucial for potency and selectivity. Electron-withdrawing groups on the phenyl ring at this position can significantly affect receptor binding activity. nih.gov The ester groups at the C3 and C5 positions are also considered important for optimal activity. nih.gov

For 2-substituted DHPMs, the group at the C2 position can influence the compound's pharmacological profile. For instance, in a series of 1,4-dihydropyridine derivatives, the size of the C-5 alkyl ester substituent was found to be a determinant of antagonist activity on guinea pig ileum longitudinal smooth muscle.

Adenosine Receptor Binding

Dihydropyrimidine derivatives have also emerged as potent and selective antagonists for adenosine receptors, particularly the A2A and A1 subtypes. In a study focused on 2-amino-4,6-diarylpyrimidine-5-carbonitriles as A1 antagonists, it was found that the substitution pattern at positions 2, 4, and 6 of the pyrimidine core played a critical role in determining affinity and selectivity. The introduction of a methyl group at the exocyclic amino group at C2 was a prominent factor for achieving high A1 receptor selectivity.

Table 2: Illustrative SAR Data for Receptor Binding Affinity of Dihydropyrimidine Derivatives

| Compound ID | N1-Substituent | C2-Substituent | C4-Aryl Substituent | Receptor Target | Ki (nM) |

| Hypothetical Series C | |||||

| C1 | Methyl | Ethyl | 2-Nitrophenyl | L-type Ca2+ Channel | 430 |

| C2 | Methyl | Ethyl | 3-Nitrophenyl | L-type Ca2+ Channel | 680 |

| C3 | Methyl | Ethyl | 4-Nitrophenyl | L-type Ca2+ Channel | 550 |

| Hypothetical Series D | |||||

| D1 | Methyl | Ethylamino | 4-Methoxyphenyl | A1 Adenosine Receptor | 150 |

| D2 | Methyl | N-Methyl-ethylamino | 4-Methoxyphenyl | A1 Adenosine Receptor | 85 |

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate how SAR data for this compound derivatives would be presented. Specific experimental data for this exact compound series is limited in publicly available literature.

Advanced Analytical and Methodological Approaches in Dihydropyrimidine Research

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC for Purity and Enantiomeric Separation

High-Performance Liquid Chromatography (HPLC) stands as an indispensable tool for the analysis of dihydropyrimidine (B8664642) compounds. It is routinely used to assess the purity of reaction products, identify impurities, and monitor the progress of a chemical reaction. In a typical setup, a reversed-phase column (e.g., C18) is used with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. Detection is commonly performed using a UV detector, as the dihydropyrimidine ring system possesses a chromophore that absorbs in the UV region. scispace.com The purity of a sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram. scispace.com

Due to the presence of a stereocenter at the C4 position, 4-aryl-1,4-dihydropyrimidines and related structures can exist as a pair of enantiomers. nih.gov Since enantiomers often exhibit different pharmacological activities, their separation and characterization are crucial. Chiral HPLC is the predominant method for achieving this separation. chiralpedia.com This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. nih.govchiralpedia.com Polysaccharide-based CSPs are widely used for the separation of dihydropyridine (B1217469) and dihydropyrimidine derivatives. nih.gov Another approach involves the use of macrocyclic antibiotic-based CSPs, such as those derived from vancomycin (B549263) or teicoplanin, which have demonstrated success in resolving racemic mixtures of bioactive dihydropyrimidinones. researchgate.netmdpi.com The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic, is optimized to achieve the best separation factor (α) and resolution (Rs). nih.gov

| Enantiomer | Retention Time (min) | Resolution (Rs) | Separation Factor (α) |

|---|---|---|---|

| (R)-enantiomer | 12.5 | 2.1 | 1.35 |

| (S)-enantiomer | 14.8 |

Conditions: Chiral Stationary Phase: Polysaccharide-based; Mobile Phase: Hexane/Isopropanol (80:20, v/v); Flow Rate: 1.0 mL/min; Detection: UV at 254 nm.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the structural elucidation and confirmation of newly synthesized molecules like 2-Ethyl-1-methyl-1,4-dihydropyrimidine. Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm). nih.govnih.gov

This high accuracy allows for the unambiguous determination of a compound's elemental formula. uci.edu By comparing the experimentally measured accurate mass with the calculated mass for a proposed formula, researchers can confirm the identity of their target compound and rule out other potential structures with the same nominal mass. rsc.org Electrospray ionization (ESI) is a commonly used soft ionization technique that allows the intact molecule to be ionized, typically as a protonated molecule [M+H]⁺, before it enters the mass analyzer. rsc.org This confirmation is a critical step in the characterization of any novel compound and is a standard requirement for publication in scientific journals. uci.edu

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₂N₂ |

| Ion Type | [M+H]⁺ |

| Calculated Mass (m/z) | 125.10732 |

| Measured Mass (m/z) | 125.10751 |

| Mass Error (ppm) | 1.5 |

Quantitative Analytical Methods in Synthetic Reaction Optimization and Yield Determination

The optimization of synthetic reactions is crucial for improving efficiency, reducing waste, and ensuring reproducibility. Quantitative analytical methods are essential for this process, allowing chemists to systematically study the effect of various reaction parameters on the yield of the desired product. nih.gov The Biginelli reaction, a common method for synthesizing dihydropyrimidinones, has been the subject of numerous optimization studies to improve upon the often low yields of the classical procedure. nuft.edu.uaresearchgate.net

HPLC is frequently the method of choice for quantitative analysis in this context. nih.gov By taking aliquots from the reaction mixture at different time points or after varying conditions—such as temperature, solvent, catalyst type, and reagent stoichiometry—researchers can quantify the amount of product formed. nih.govrsc.org A standard curve is typically generated using a pure sample of the target compound at known concentrations. The peak area of the product in the reaction aliquots can then be compared to this standard curve to determine its concentration and, consequently, the reaction yield. nih.gov This systematic approach enables the identification of the optimal conditions for synthesizing dihydropyrimidines, leading to higher yields and purity in shorter reaction times. nuft.edu.uanih.gov

| Entry | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | None | 80 | 12 | 35 |

| 2 | Lewis Acid A | 80 | 6 | 75 |

| 3 | Lewis Acid B | 80 | 6 | 88 |

| 4 | Lewis Acid B | 60 | 6 | 72 |

| 5 | Lewis Acid B | 100 | 4 | 91 |

*Yields determined by quantitative HPLC analysis against an internal standard.

Q & A

Q. What are the recommended green synthesis methods for 2-ethyl-1-methyl-1,4-dihydropyrimidine, and how do they compare in yield and scalability?

A solvent- and catalyst-free mechanochemical approach using planetary ball milling is effective for synthesizing 1,4-dihydropyrimidine derivatives. This method involves grinding stoichiometric amounts of aromatic aldehydes, ethyl acetoacetate, and ammonia under high-energy milling conditions, achieving high yields (>85%) while minimizing waste . Compared to traditional reflux methods, this technique reduces reaction time and eliminates toxic solvents.

Q. Which analytical techniques are most reliable for characterizing this compound and confirming its purity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to confirm the dihydropyrimidine ring and substituents. Mass spectrometry (MS) provides molecular weight validation (e.g., calculated [M+1]+ for C₈H₁₄N₂: 139.12; observed m/z: 139.1). High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is recommended for purity assessment, especially to detect residual solvents or byproducts .

Q. What are common impurities generated during the synthesis of this compound, and how can they be mitigated?

Over-oxidation to pyrimidine derivatives and incomplete cyclization are frequent issues. Impurity profiling via HPLC or Thin-Layer Chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase helps identify byproducts. Recrystallization in ethanol or water-ethanol mixtures (1:3) effectively removes polar impurities, while column chromatography (silica gel, gradient elution) resolves non-polar contaminants .

Advanced Research Questions

Q. How does the redox activity of this compound influence its interactions with oxidoreductases like NQO1/NQO2?

The dihydropyrimidine core undergoes NADH/NADPH-dependent redox cycling, making it a substrate for quinone oxidoreductases (NQO1/NQO2). In vitro assays using recombinant NQO1 and 1-(3-sulfonatopropyl)-3-carbamoyl-1,4-dihydropyrimidine (a synthetic electron donor) reveal a Km of 12.3 ± 1.5 µM and vmax of 4.2 µmol/min/mg for NQO1, indicating moderate catalytic efficiency. NQO2, however, shows negligible activity under similar conditions .

Q. What strategies enable selective functionalization of the this compound scaffold for structure-activity relationship (SAR) studies?

- C-5 Modification: Electrophilic substitution at C-5 using HNO₃/H₂SO₄ introduces nitro groups, which can be reduced to amines for further coupling.

- N-3 Alkylation: Treatment with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ yields N-alkylated derivatives.

- Oxidation: Controlled oxidation with MnO₂ selectively generates pyrimidine analogs for comparative studies .

Q. How can reaction conditions be optimized to enhance the regioselectivity of 1,4-dihydropyrimidine synthesis?

Catalyst screening is critical. For example, nanostructured PANI-Co composites (3 mol%) in ethanol under reflux improve cyclization efficiency (95% yield in 2 hours vs. 70% without catalyst). Microwave-assisted heating (100°C, 30 min) further accelerates the reaction while maintaining regioselectivity .

Q. How should researchers address contradictions in reported synthetic yields or spectroscopic data for this compound?

Discrepancies often arise from varying reaction scales or characterization methods. For example, NMR spectra may differ due to tautomerism in solution. To resolve this:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products